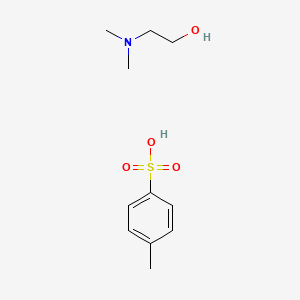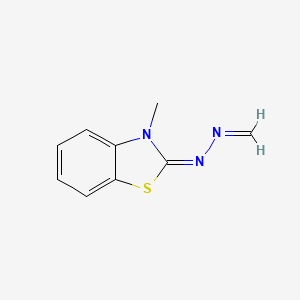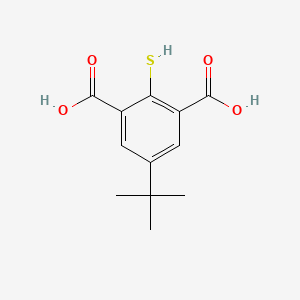![molecular formula C16H23N3O6 B14509175 N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine CAS No. 63323-27-3](/img/structure/B14509175.png)
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl backbone, with L-leucine as a part of its structure. It is often studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the butanoyl backbone, and subsequent attachment of the nitrophenyl group. Common reagents used in the synthesis include amino acids, protecting agents, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.
Aplicaciones Científicas De Investigación
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidase B.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit aminopeptidase B by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Bestatin: A known inhibitor of aminopeptidases, structurally similar but lacks the nitrophenyl group.
Leucine derivatives: Compounds with similar leucine backbones but different substituents.
Uniqueness: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propiedades
Número CAS |
63323-27-3 |
|---|---|
Fórmula molecular |
C16H23N3O6 |
Peso molecular |
353.37 g/mol |
Nombre IUPAC |
(2S)-2-[[3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1 |
Clave InChI |
AXNJBMQISBJVSJ-MOKVOYLWSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



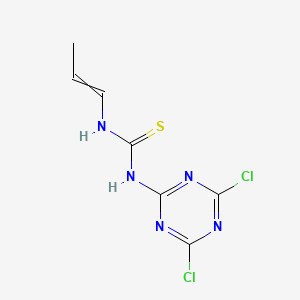

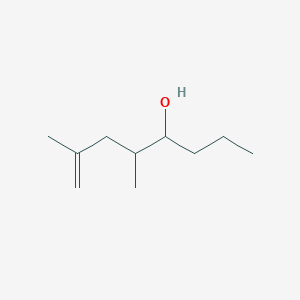
![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

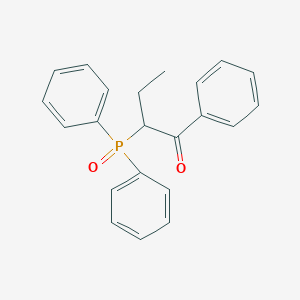
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)

